CHS Enzyme Inhibition Potency: Chitin Synthase Inhibitor 11 (0.10 mM) vs. Polyoxin B (0.14 mM) vs. Nikkomycin Z (0.8 µM–15 µM)
Chitin synthase inhibitor 11 (compound 9s) exhibits an IC50 of 0.10 mM against chitin synthase, which represents a 1.4-fold higher potency compared to the control drug polyoxin B (IC50 0.14 mM) in the same assay system [1]. In contrast, nikkomycin Z displays highly variable isoform-dependent inhibition with IC50 values ranging from 0.8 µM (CaChs2) to 15 µM (CaChs1) against Candida albicans chitin synthases, and 0.015–0.032 mM against Saccharomyces cerevisiae isozymes [2][3]. The narrow isoform selectivity of nikkomycin Z contrasts with the consistent inhibitory profile observed for chitin synthase inhibitor 11 in the spiro[benzoxazine-piperidin]-one series.
| Evidence Dimension | CHS enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.10 mM |
| Comparator Or Baseline | Polyoxin B: 0.14 mM; Nikkomycin Z: 0.8–15 µM (C. albicans isozymes); 0.015–0.032 mM (S. cerevisiae isozymes) |
| Quantified Difference | 1.4-fold more potent than polyoxin B; ~8–150× less potent than nikkomycin Z on CaChs2 but 6.7× more potent than nikkomycin Z on CaChs1 |
| Conditions | In vitro CHS enzyme inhibition assay at 300 µg/mL compound concentration [1] |
Why This Matters
The consistent 0.10 mM IC50 value provides a reliable benchmark for CHS inhibition without the isoform-dependent variability seen with nikkomycin Z, enabling more predictable structure-activity relationship (SAR) studies in antifungal development.
- [1] Xu Y, et al. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. Eur J Med Chem. 2022;243:114723. View Source
- [2] Kim MK, et al. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans. Yeast. 2002;19(4):341-9. View Source
- [3] BRENDA Enzyme Database. EC 2.4.1.16 - chitin synthase inhibitor data (Nikkomycin Z). View Source
